An In-depth Technical Guide to the Synthesis of Dimethoxy Chlorimuron

An In-depth Technical Guide to the Synthesis of Dimethoxy Chlorimuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethoxy Chlorimuron, a sulfonylurea compound with potential herbicidal activity. This document details the synthetic pathway, experimental protocols, and quantitative data, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction

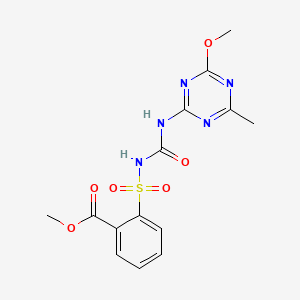

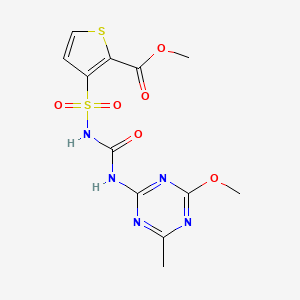

Dimethoxy Chlorimuron, chemically known as ethyl 2-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate, is an analog of the commercial herbicide Chlorimuron-ethyl. In this derivative, the chlorine atom on the pyrimidine ring is substituted with a methoxy group. Like other sulfonylurea herbicides, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide will focus on the chemical synthesis of this compound, providing a logical workflow from starting materials to the final product.

Synthetic Pathway

The synthesis of Dimethoxy Chlorimuron can be conceptually divided into two primary stages:

-

Synthesis of the key intermediate: 2-amino-4,6-dimethoxypyrimidine (ADMP).

-

Coupling of ADMP with a sulfonyl isocyanate to form the final sulfonylurea bridge.

A general overview of the synthetic workflow is presented below.

Caption: General workflow for the synthesis of Dimethoxy Chlorimuron.

Experimental Protocols

Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of the crucial intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP), can be achieved through a multi-step process starting from malononitrile. The following protocol is adapted from established methods for ADMP synthesis.

Step 1: Preparation of Dimethoxy propane diimine dihydrochloride

-

In a suitable reaction vessel, a solution of malononitrile in methanol is prepared.

-

The solution is cooled to a temperature between -15°C and 45°C.

-

A specific catalyst, such as a Lewis acid, is added to the solution.

-

Dry hydrogen chloride gas is then passed through the reaction mixture while maintaining the pressure at 0.1 to 0.5 MPa.

-

The reaction is stirred for 4 to 10 hours.

-

After the reaction is complete, the system is degassed, and the resulting product is filtered to obtain a solution of dimethoxy propane diimine dihydrochloride, which can be used directly in the next step.

Step 2: Preparation of 3-amino-3-methoxy-N-cyano-2-propeneimidate

-

A buffered solution is prepared, for example, using sodium phosphate dibasic and ammonium bicarbonate.

-

The solution is cooled to below 0°C.

-

A 50% aqueous solution of cyanamide (NH2CN) is added.

-

The solution of dimethoxy propane diimine dihydrochloride from the previous step is then added dropwise, maintaining the pH of the reaction mixture between 8 and 9.

-

The reaction is maintained at a temperature of 5 to 10°C for 8 hours.

-

The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-amino-3-methoxy-N-cyano-2-propeneimidate.

Step 3: Cyclization to 2-amino-4,6-dimethoxypyrimidine (ADMP)

-

The 3-amino-3-methoxy-N-cyano-2-propeneimidate is added to a solvent such as toluene or chlorobenzene.

-

A catalyst, for instance, boric acid or N,N-dimethylacetamide, is introduced into the mixture.

-

The reaction mixture is heated to a temperature between 120°C and 140°C and maintained for 3 to 5 hours to effect cyclization.

-

Upon completion, the reaction mixture is cooled, and the crude product precipitates.

-

Recrystallization from a suitable solvent like hot toluene yields pure, white crystals of 2-amino-4,6-dimethoxypyrimidine (ADMP).

| Parameter | Value | Reference |

| Step 1: Imidization | ||

| Reactants | Malononitrile, Methanol, Dry HCl | CN103159684B |

| Temperature | -15 to 45 °C | CN103159684B |

| Pressure | 0.1 - 0.5 MPa | CN103159684B |

| Reaction Time | 4 - 10 hours | CN103159684B |

| Step 2: Cyanamide Substitution | ||

| Reactants | Dimethoxy propane diimine dihydrochloride, Cyanamide | CN103159684B |

| Temperature | 5 - 10 °C | CN103159684B |

| pH | 8 - 9 | CN103159684B |

| Reaction Time | 8 hours | CN103159684B |

| Step 3: Cyclization | ||

| Reactant | 3-amino-3-methoxy-N-cyano-2-propeneimidate | CN103159684B |

| Solvent | Toluene or Chlorobenzene | CN103159684B |

| Temperature | 120 - 140 °C | CN103159684B |

| Reaction Time | 3 - 5 hours | CN103159684B |

| Overall Yield of ADMP | >77% | CN103159684B |

| Purity of ADMP | >99% | CN103159684B |

Table 1: Quantitative Data for the Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP).

Synthesis of Dimethoxy Chlorimuron

The final step in the synthesis is the coupling of ADMP with an appropriate sulfonyl isocyanate. The following protocol is based on the synthesis of structurally similar sulfonylurea herbicides like nicosulfuron and bensulfuron-methyl.

Step 4: Coupling Reaction

-

In a reaction vessel, 2-amino-4,6-dimethoxypyrimidine (ADMP) is dissolved in a suitable aprotic solvent, such as methylcyclohexane or toluene.

-

Ethyl 2-(isocyanatosulfonyl)benzoate is added to the reaction mixture. The molar ratio of ADMP to the sulfonyl isocyanate is typically in the range of 1:1 to 1:1.5.

-

The reaction is carried out at a temperature of 80-100°C under reduced pressure.

-

During the reaction, the alcohol generated as a byproduct is continuously removed by rectification.

-

The reaction is monitored for completion, with a typical reaction time ranging from 0.5 to 30 hours.

-

After the reaction is complete, the mixture is cooled to 60-80°C and filtered while hot.

-

The filter cake is then dried to yield the final product, Dimethoxy Chlorimuron. The filtrate, containing unreacted ADMP, can be recycled.

| Parameter | Value | Reference |

| Reactants | 2-amino-4,6-dimethoxypyrimidine, Ethyl 2-(isocyanatosulfonyl)benzoate | CN101671328B |

| Solvent | Methylcyclohexane or Toluene | CN101671328B |

| Temperature | 80 - 100 °C | CN101671328B |

| Pressure | Reduced | CN101671328B |

| Reaction Time | 0.5 - 30 hours | CN101671328B |

| Expected Yield | ~99% | CN101671328B |

| Expected Purity | >98% | CN101671328B |

Table 2: Quantitative Data for the Synthesis of Dimethoxy Chlorimuron.

Mechanism of Action: Inhibition of Acetolactate Synthase

Dimethoxy Chlorimuron, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, the herbicide effectively halts cell division and growth in susceptible plants, ultimately leading to their death.